molecular formula C7H2Br2F3I B1421122 3,5-Dibromo-2-iodobenzotrifluoride CAS No. 1027512-22-6

3,5-Dibromo-2-iodobenzotrifluoride

Cat. No. B1421122
M. Wt: 429.8 g/mol
InChI Key: LCXCGSAPOMUSDJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H2Br2F3I and a molecular weight of 429.8 . It is used as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2-iodobenzotrifluoride is 1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,5-Dibromo-2-iodobenzotrifluoride is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis Precursor : 1,2-Dibromobenzenes, including derivatives like 1,2-Dibromo-3-iodobenzene and 2,3-Dibromo-1,4-diiodobenzene, are valuable in synthesizing various organic transformations, especially in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Chemical Structure and Reactions

  • Organometallic Methods : Modern organometallic methods have enabled the transformation of materials like 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating the flexibility and utility of these methods in chemical synthesis (Schlosser & Heiss, 2003).
  • Spin–Spin Coupling Constants : Studies on the spin–spin coupling constants in derivatives of benzotrifluoride, such as 2-amino-3,5-dibromobenzotrifluoride, provide insights into the mechanisms transmitting nuclear spin state information in these compounds (Schaefer, Marat, Peeling, & Veregin, 1983).

Molecular Dynamics and Simulation

  • Molecular Dynamics Simulation : The absorption behavior and inhibition mechanisms on metal surfaces in aqueous solutions of 3,5-dibromo derivatives have been investigated using molecular dynamics simulations. This includes studying the effects of interaction energy, radial distribution function, and self-diffusion coefficient (Xie Siwei et al., 2015).

Biochemical Applications

  • Synthesis of BODIPY Dyes : The reactivity of 3,5-dibromo tetrafluorobenzo-fused BODIPY under nucleophilic substitution and Pd(0)-catalyzed cross-coupling reaction conditions has been explored for potential applications in medicine and materials (Savoldelli et al., 2018).

Photophysical Properties

  • Photophysical Characterization : The effect of perfluorination on photophysical properties was examined in fluorinated benzene compounds, highlighting the impact of molecular structure on the photophysical behavior of these compounds (Krebs & Spanggaard, 2002).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXCGSAPOMUSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-iodobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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